4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone
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Description
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is a useful research compound. Its molecular formula is C26H22N2O2S and its molecular weight is 426.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Local Anesthetic Properties
A study by Ran, Li, and Zhang (2015) describes the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, including compounds related to "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone", using a one-pot, four-component reaction. The local anesthetic effect of these derivatives was assessed, with some showing considerable local anesthetic activity and minimal toxicity, compared to lidocaine (Ran, Li, & Zhang, 2015).
Antioxidant Properties
Naik, Kumar, and Rangaswamy (2012) synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles and evaluated their antioxidant properties. Compounds with hydroxy and methoxy groups on the phenyl moiety showed predominant antioxidant activity (Naik, Kumar, & Rangaswamy, 2012).
Polyimide Synthesis and Properties
Ghaemy and Alizadeh (2009) investigated the synthesis of polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Ghaemy & Alizadeh, 2009).
N-Protection of O-Aryl Sulfamates
Reuillon et al. (2012) developed a method for the N-protection of O-aryl sulfamates, important in medicinal chemistry, using imidazole-based compounds. The protected sulfamates displayed stability to various conditions, facilitating their use in multi-step syntheses (Reuillon et al., 2012).
Synthesis Without Catalyst
Ilavarasan et al. (2018) described a catalyst-free synthesis method for new imidazole derivatives, emphasizing simplicity, low cost, and good yield. This method represents an eco-friendly alternative for synthesizing imidazole-based compounds (Ilavarasan et al., 2018).
Antimicrobial and Antioxidant Activities
Research by Noriega-Iribe et al. (2020) explored the synthesis of 2,4,5-triphenyl imidazole derivatives and their in vitro evaluation as antioxidants, acetylcholinesterase (AChE), and xanthine oxidase (XO) inhibitors, demonstrating their potential as therapeutic molecules with antioxidant and antiproliferative properties (Noriega-Iribe et al., 2020).
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOMALJFAKJXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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